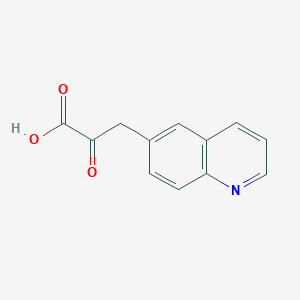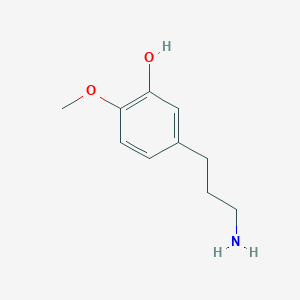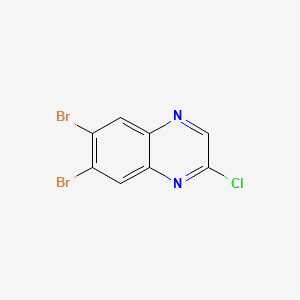
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to an amine group and a difluoromethoxy-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 4-(difluoromethoxy)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted phenylcyclopropan-1-amines.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of the difluoromethoxy group.
1-(4-Methoxyphenyl)cyclopropan-1-amine: Similar structure but with a methoxy group instead of the difluoromethoxy group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)14-8-3-1-7(2-4-8)10(13)5-6-10/h1-4,9H,5-6,13H2 |
Clave InChI |
SKGCVNGTTQXVFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


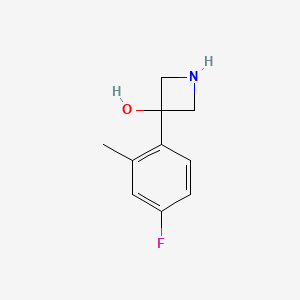

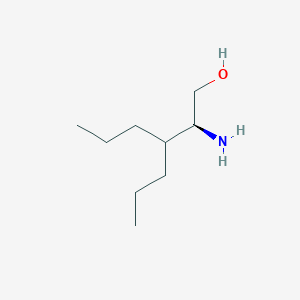
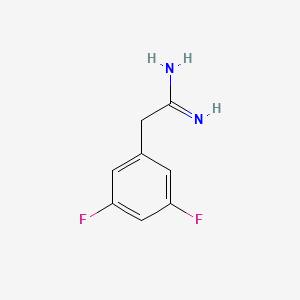

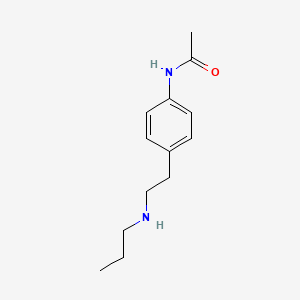
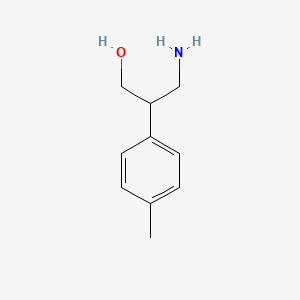
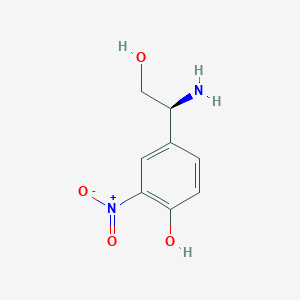
![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
